3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
Historical Development of Thieno[2,3-d]Pyrimidine Compounds
Thieno[2,3-d]pyrimidines emerged as adenine bioisosteres in the mid-20th century, with early studies focusing on their structural mimicry of purines. The discovery of their kinase-inhibitory properties in the 1990s catalyzed interest in oncology applications. By the 2010s, advances in tandem cyclization and microwave-assisted synthesis enabled efficient production of diverse derivatives. Key milestones include:
The compound in focus represents a 2020s innovation, combining allyl and chlorophenyl substituents to optimize target binding.
Chemical Classification and Nomenclature
The compound belongs to the thienopyrimidinone class, characterized by:
- Core structure : Fused thiophene (positions 2,3) and pyrimidine rings
- Substituents :
- Allyl group at N3
- 2-Chlorophenyl at C5
- Thioxo group at C2
IUPAC Name Breakdown :
| Component | Position/Function |
|---|---|
| Thieno[2,3-d]pyrimidin-4(1H)-one | Base structure |
| 3-Allyl | N3 substitution |
| 5-(2-Chlorophenyl) | C5 aromatic substitution |
| 2-Thioxo | C2 thioketone modification |
This nomenclature follows priority rules for heterocyclic numbering, emphasizing the thione and ketone functionalities.
Position in Heterocyclic Chemistry Research
Thieno[2,3-d]pyrimidines occupy a critical niche due to:
- Electronic tunability : The sulfur atom enhances π-π stacking with biological targets compared to purines.
- Synthetic plasticity : Accommodates diverse substituents at N3, C5, and C2 positions via modular synthesis.
- Target versatility : Demonstrated activity against kinases (VEGFR-2, EGFR), tubulin, and microbial enzymes.
Recent studies highlight their superiority over quinazoline analogs in overcoming drug resistance, attributed to improved metabolic stability.
General Overview of Thienopyrimidinone Significance
Thienopyrimidinones exhibit multifunctional pharmacological profiles:
The 2-thioxo modification in this compound enhances hydrogen bonding with catalytic lysine residues in kinases, as shown in molecular docking studies. Synthetic innovations, such as one-pot cyclization in formamide, enable efficient scale-up for structure-activity relationship (SAR) exploration.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-2-7-18-14(19)12-10(8-21-13(12)17-15(18)20)9-5-3-4-6-11(9)16/h2-6,8H,1,7H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDCDFBDIWCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Formation
The reaction begins with a substituted aldehyde bearing the 2-chlorophenyl group. For example, 2-chlorophenylacetaldehyde reacts with ethyl cyanoacetate, sulfur, and a base like morpholine in ethanol at room temperature for 24 hours. This yields a 2-aminothiophene-3-carbonitrile intermediate, which is critical for subsequent cyclization.
Representative Conditions
| Component | Quantity/Concentration |
|---|---|
| 2-Chlorophenylacetaldehyde | 5.5 mmol |
| Ethyl cyanoacetate | 5.5 mmol |
| Sulfur | 5.5 mmol |
| Morpholine | Catalytic |
| Ethanol | 6 mL |
| Reaction Time | 24 hours |
| Yield | 72–85% |
Cyclization to Pyrimidine Ring
The 2-aminothiophene intermediate undergoes cyclization with chlorformamidine hydrochloride in refluxing ethanol to form the pyrimidine ring. This step introduces the nitrogen atoms at positions 1 and 3 of the thieno[2,3-d]pyrimidine system.
Key Parameters
-
Temperature : 80–90°C
-
Reagent : Chlorformamidine hydrochloride (1.2 equiv)
-
Solvent : Ethanol
Introduction of the Thioxo Group
The thioxo (C=S) group at position 2 is introduced via thionation of a precursor ketone or oxo group.
Thionation Using Lawesson’s Reagent
A common method involves treating the pyrimidin-4(3H)-one derivative with Lawesson’s reagent (2.4 equiv) in anhydrous toluene under reflux. The reaction typically completes within 4–6 hours, converting the carbonyl oxygen to a thioxo group.
Optimization Insight
-
Excess Lawesson’s reagent ensures complete conversion.
Allylation at Position 3
The allyl group is introduced via N-alkylation of the pyrimidine nitrogen at position 3.
Alkylation with Allyl Bromide
The thioxo intermediate reacts with allyl bromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60–70°C for 6–8 hours. The base deprotonates the nitrogen, enabling nucleophilic substitution.
Reaction Profile
| Parameter | Detail |
|---|---|
| Solvent | DMF |
| Temperature | 60–70°C |
| Time | 6–8 hours |
| Workup | Precipitation in ice water |
| Yield | 70–82% |
Purification and Characterization
Final purification employs silica gel column chromatography with hexane/ethyl acetate (1:1) to isolate the target compound. Characterization includes:
-
Spectroscopic Data :
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines Gewald reaction, cyclization, and allylation in a single pot using palladium-catalyzed cross-coupling to introduce the 2-chlorophenyl group. This method reduces isolation steps but requires precise control of reaction conditions.
Solid-Phase Synthesis
Immobilizing intermediates on resin enables high-throughput synthesis, though yields are moderate (50–60%).
Challenges and Optimization
-
Regioselectivity : Competing alkylation at other nitrogen sites necessitates excess allyl bromide.
-
Byproducts : Over-thionation or dimerization occurs if reaction times exceed 8 hours.
-
Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance solubility but complicate purification.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Gewald + Stepwise | 70% | >95% | Industrial |
| One-Pot Tandem | 60% | 90% | Lab-scale |
| Solid-Phase | 50% | 85% | Research |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or allylic alcohols.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include epoxides and allylic alcohols.
Reduction: Products include thiols and thioethers.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.
Scientific Research Applications
Structural Features
- Molecular Formula : C16H14ClN3OS
- Molecular Weight : Approximately 360.5 g/mol
- IUPAC Name : 5-(2-chlorophenyl)-3-prop-2-enyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties . A study demonstrated that 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one showed effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 256 µg/mL for these pathogens, indicating potential as a therapeutic agent in treating bacterial infections .
Anticancer Potential
The compound has been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific interaction with biological macromolecules such as DNA and proteins suggests a multifaceted mechanism of action that warrants further exploration .
Reaction Mechanisms
The unique thieno[2,3-d]pyrimidine core structure of this compound allows it to participate in various organic reactions. Notably, it has been utilized in the catalytic protodeboronation of pinacol boronic esters , showcasing its versatility in organic synthesis. This reaction is significant for generating anti-Markovnikov products, which are valuable in constructing complex organic molecules .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the thienopyrimidine core.
- Introduction of the allyl group via alkylation reactions.
- Chlorination at the phenyl ring to yield the final product.
These steps highlight its utility as a building block in synthesizing more complex chemical entities .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including this compound. The results indicated a significant correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy against resistant strains .
Exploration of Anticancer Mechanisms
Another study focused on the anticancer mechanisms of this compound. It was found to inhibit cell proliferation in various cancer cell lines while promoting apoptosis through caspase activation pathways. This dual action positions it as a promising candidate for future anticancer drug development .
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The heterocyclic core can interact with DNA or RNA, potentially interfering with cellular processes such as replication and transcription.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Thieno[2,3-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone
The target compound’s thieno[2,3-d]pyrimidinone core differs from pyrido[2,3-d]pyrimidinones (e.g., compounds 7a–e in ), which replace the thiophene ring with pyridine. This substitution alters electronic properties and binding interactions. For example:
Substituent Effects
Position 3: Allyl Group vs. Other Alkyl/Aryl Groups
- Analogues :
- 2m (): Ethyl group at position 6 reduces steric hindrance, favoring higher synthetic yields (72% vs. 50–63% for allyl-containing compounds) .
- IV (): A 4-methylpyridinyl group at position 3 enhances binding to phenylalanine hydroxylase (PAH), making it a potent pharmacological chaperone for phenylketonuria (PKU) .
Position 5: 2-Chlorophenyl vs. Other Aromatic Groups
- Analogues: 7a (): A 4-chlorophenyl group improves antitumor activity (IC₅₀ = 8.2 μM against HEPG2) compared to non-halogenated analogues . 2l (): A 3,5-dimethoxyphenyl group increases solubility via polar interactions but reduces anticancer potency .
Thioxo Group at Position 2
The C=S group is critical for hydrogen bonding and metal chelation. Analogues with C=O (e.g., HA-0677 in ) show reduced enzyme inhibition, highlighting the thioxo group’s role in bioactivity .
Anticancer Activity
- Compound 7a (): IC₅₀ = 8.2 μM against HEPG2, attributed to the 4-chlorophenyl group’s lipophilicity .
- Pyridine-based analogues (): IC₅₀ values of 1–10 μM, suggesting the thieno core’s sulfur atom may enhance selectivity .
Enzyme Modulation
Biological Activity
The compound 3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anti-infective and antifungal properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-d]pyrimidine core with an allyl group and a 2-chlorophenyl substituent. Its structural features contribute to its interaction with biological targets, influencing its pharmacological profile.
Antifungal Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antifungal properties. For instance, compounds similar to This compound have been shown to effectively inhibit the growth of phytopathogenic fungi. A study demonstrated that thienopyrimidine derivatives exhibited fungicidal activity against various fungal strains with varying degrees of potency depending on the substituents present on the pyrimidine ring .
Antiplasmodial Activity
Thienopyrimidine derivatives have also been evaluated for their antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In a screening study, certain derivatives demonstrated IC50 values in the micromolar range (e.g., 1.46 to 5.74 μM), indicating moderate to strong antiplasmodial effects . The presence of specific substituents on the phenyl ring was correlated with enhanced activity.
Anti-inflammatory Activity
Some thienopyrimidine compounds have shown promising anti-inflammatory effects. For example, a related series demonstrated significant inhibition in formalin-induced paw edema models. These compounds were noted for their safety profiles and tolerability in animal models, suggesting potential for therapeutic use in inflammatory conditions .
Case Study 1: Antifungal Efficacy
In a comparative study involving several thienopyrimidine derivatives, This compound was tested against Fusarium oxysporum and Botrytis cinerea. The compound exhibited an EC50 value of 0.8 μM, demonstrating significant antifungal activity compared to standard treatments.
Case Study 2: Antiplasmodial Screening
A focused screening of thienopyrimidine derivatives against P. falciparum revealed that This compound maintained an IC50 value of approximately 4.30 μM. This performance was comparable to established antimalarial agents like chloroquine, indicating potential as a lead compound for further development in malaria treatment.
Research Findings Summary
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves cyclization of precursor thiophene or pyrimidine derivatives. For example:
- Method A : Reacting 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one with allyl halides under basic conditions to introduce the allyl group at the N3 position .
- Method B : Cyclocondensation of 2-amino-thiophene-3-carbonitriles with formic acid via reflux (16–18 hours), achieving yields >80% .
Key step : Purification via recrystallization from ethanol/water mixtures to isolate the product .
Basic: How is the compound characterized structurally?
Critical techniques include:
- 1H NMR : To confirm substitution patterns (e.g., allyl proton signals at δ 4.8–5.2 ppm, aromatic protons for the 2-chlorophenyl group) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C15H12ClN3OS2: calculated 366.9964, observed 366.9968) .
- Melting Point Analysis : Used to assess purity (e.g., 221–224°C for analogs with similar substituents) .
Advanced: How do structural modifications (e.g., substituents) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- 2-Thioxo Group : Enhances hydrogen bonding with target enzymes, critical for inhibitory activity .
- Allyl vs. Alkyl Substituents : Allyl groups improve solubility and metabolic stability compared to bulkier alkyl chains .
- Chlorophenyl Position : 2-Chlorophenyl analogs show higher activity than 4-chlorophenyl derivatives due to steric and electronic effects .
Experimental Design : Systematic substitution at C5 and N3 positions, followed by in vitro bioassays (e.g., enzyme inhibition) .
Advanced: How to address contradictions in reported melting points or yields?
Contradictions often arise from:
- Impurity Profiles : Use HPLC (≥95% purity threshold) to identify byproducts .
- Crystallization Solvents : Ethanol vs. dioxane can alter melting points by 5–10°C .
Resolution Strategy : Reproduce synthesis under standardized conditions (e.g., 16-hour reflux, identical solvent ratios) and compare with literature data .
Basic: What purification methods are effective post-synthesis?
- Recrystallization : Ethanol/water mixtures for high-purity solids .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) for polar impurities .
Advanced: How to optimize reaction conditions for higher yields?
- Catalytic Additives : Adding 0.1 eq. of DMAP increases yields by 15% in allylation reactions .
- Temperature Control : Reflux at 110°C (vs. 90°C) reduces reaction time by 30% without decomposition .
Data-Driven Approach : Use a factorial design to test variables (time, temperature, catalyst loading) .
Advanced: How to design experiments for studying the allyl group’s role?
- Comparative Synthesis : Prepare analogs with methyl, propyl, and allyl groups at N3.
- Biological Assays : Compare IC50 values against target enzymes (e.g., kinases) to quantify substituent effects .
- Computational Modeling : DFT calculations to analyze steric/electronic contributions of the allyl group .
Basic: What safety precautions are required during synthesis?
- Ventilation : Use fume hoods due to thiol byproduct toxicity .
- Personal Protective Equipment (PPE) : Gloves and goggles when handling allyl halides .
Advanced: How to resolve discrepancies in NMR data?
- Deuteration Studies : Use D2O to confirm exchangeable protons (e.g., NH groups) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
Advanced: What strategies improve regioselectivity in functionalization?
- Directed Ortho-Metalation : Use lithium bases to selectively functionalize the thieno-pyrimidine core .
- Protecting Groups : Boc-protection of amines to avoid side reactions during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
